

# CH5164840 efficacy comparison geldanamycin derivatives

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Compound Focus: **CH5164840**

Cat. No.: S547926

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## Hsp90 Inhibitors at a Glance

Feature	CH5164840	Geldanamycin (GDA)	17-AAG (Tanespimycin)	17-DMAG (Alvespimycin)
Chemical Class	Synthetic macrocyclic pyrimidine [1]	Natural benzoquinone ansamycin [2]	Semi-synthetic ansamycin derivative [3]	Semi-synthetic ansamycin derivative [3]
Primary Target	N-terminal ATP-binding site of Hsp90 [4]	N-terminal ATP-binding site of Hsp90 [2]	N-terminal ATP-binding site of Hsp90 [3]	N-terminal ATP-binding site of Hsp90 [3]
Binding Affinity (Kd)	0.52 nM (for Hsp90 $\alpha$ NTD) [1]	Binds in U-shaped conformation [2]	Binds similarly to GDA; higher affinity for NQO1-rich cells [2]	Binds similarly to GDA [3]
Mechanistic Advantage	Designed to mimic key GDA interactions without quinone [1]	Prototype inhibitor; proof-of-concept for Hsp90 targeting [5]	Reduced hepatotoxicity compared to GDA [3]	Improved water solubility over 17-AAG [3]

| **Key In Vitro IC<sub>50</sub>** | **0.15 μM** (HCT116 colon cancer) **0.066 μM** (NCI-N87 gastric cancer) [1] | Potent but non-selective cytotoxicity [2] | Active in sub-micromolar range [6] | Potent activity; improved over 17-AAG in some models [6] | | **In Vivo Efficacy (Xenograft)** | **83% Tumor Growth Inhibition** (HCT116 model, oral administration) [1] | Effective but severe toxicity precludes clinical use [2] | Demonstrated antitumor activity in clinical trials [3] | Demonstrated antitumor activity in clinical trials [3] | | **Pharmacokinetics** | High oral bioavailability in mice (**F = 70.8%**) [1] | Poor solubility and unfavorable pharmacokinetics [2] | Limited oral bioavailability; parenteral administration [3] | Improved solubility and bioavailability over 17-AAG [3] | | **Toxicity Profile** | No specific major toxicity reported in preclinical models [4] | **Pronounced hepatotoxicity** (limits clinical use) [2] | Reduced hepatotoxicity; manageable in trials [3] | Toxicity concerns (e.g., ocular, cardiotoxicity) led to trial discontinuation [7] |

## Mechanism of Action and Experimental Data

Both **CH5164840** and geldanamycin derivatives inhibit Hsp90 by binding to its N-terminal domain, but they are derived from different chemical origins and exhibit distinct properties.

- **Mechanism of Hsp90 Inhibition:** Hsp90 is a molecular chaperone essential for the stability and function of over 400 "client proteins," many of which are oncoproteins that drive cancer hallmarks [7] [8]. Inhibiting its ATPase activity leads to the proteasomal degradation of these clients, simultaneously disrupting multiple oncogenic pathways [9].
  - **Geldanamycin derivatives** are natural-product-inspired inhibitors that bind the N-terminal ATP pocket in a "U-shaped" conformation [2].
  - **CH5164840** is a fully synthetic, macrocyclic compound that was strategically designed to mimic the key interactions of geldanamycin with Hsp90, while replacing the problematic quinone moiety [1].
- **Key Experimental Evidence:**
  - **CH5164840 in NSCLC:** A 2013 study evaluated **CH5164840** in combination with the EGFR inhibitor erlotinib. In vitro and in vivo experiments used NSCLC cell lines (including NCI-H292 and erlotinib-resistant NCI-H1975). The combination was more effective than either drug alone, enhancing tumor growth inhibition and suppressing pro-survival signaling pathways like STAT3 and ERK [4].
  - **Geldanamycin Toxicity:** The hepatotoxicity of geldanamycin is well-documented. Its benzoquinone moiety can be metabolized to generate reactive oxygen species and form

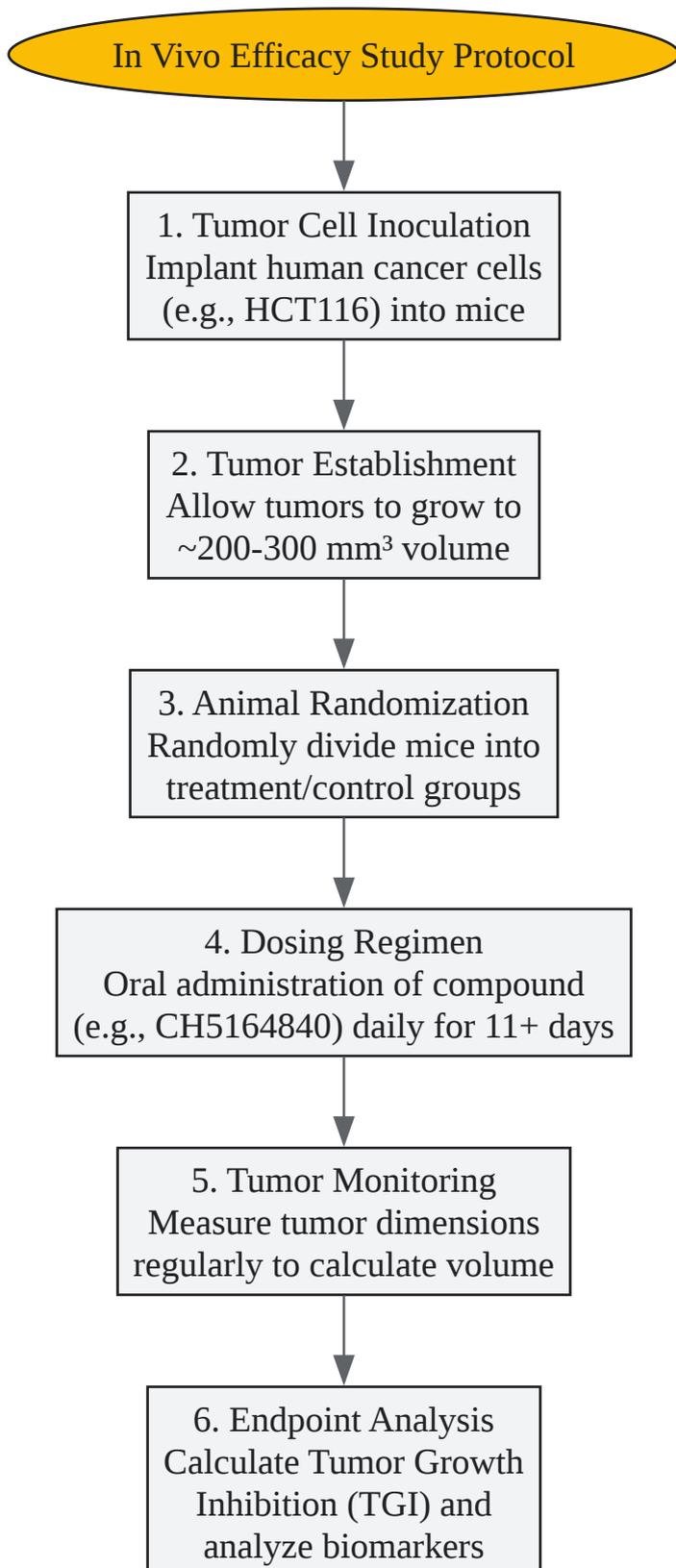
harmful conjugates with glutathione, leading to significant liver damage [2]. This motivated the development of safer analogs.

## Key Comparative Insights

- **Efficacy:** **CH5164840** demonstrates **potent low-nanomolar binding affinity** and strong anti-proliferative activity in cancer cell lines, comparable to or surpassing the potency of later-generation geldanamycin derivatives in preclinical models [1].
- **Safety and Toxicity:** The defining advantage of **CH5164840** lies in its potential for a **improved safety profile**. It lacks the hepatotoxic quinone moiety inherent to geldanamycin and its derivatives, which has been a major clinical stumbling block for the entire class [7] [2].
- **Drug-like Properties:** **CH5164840** was engineered for **high oral bioavailability**, a significant pharmacokinetic advantage over earlier inhibitors like 17-AAG, which required intravenous administration [4] [1].

## Experimental Protocol Summary

The following diagram outlines a standard in vivo efficacy study, which is central to the data presented for **CH5164840**.



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### Key Experimental Details:

- **Cell Lines & Models:** Studies often use human cancer xenograft models in immunodeficient mice. Common cell lines include HCT116 (colorectal), NCI-N87 (gastric), and various NSCLC lines (e.g., HCC827, NCI-H1975) [4] [1].
- **Dosing:** **CH5164840** was typically administered orally once daily [4] [1]. Doses are chosen based on prior maximum tolerated dose (MTD) studies.
- **Endpoint Metrics:** The primary efficacy readout is **Tumor Growth Inhibition (TGI)**, calculated as:  
$$\text{TGI (\%)} = (1 - [(Treated_t - Treated_0) / (Control_t - Control_0)]) \times 100$$
 [4]. Tumor tissues are often further analyzed by Western blotting to confirm degradation of Hsp90 client proteins (e.g., EGFR, AKT) [4].

## Conclusion for Researchers

**CH5164840** represents a distinct evolution in Hsp90 inhibitor design. It separates high potency from the structurally driven toxicity that plagued the geldanamycin class. Its fully synthetic, macrocyclic nature, high oral bioavailability, and potent efficacy in resistant cancer models make it a valuable chemical tool and a promising candidate for further development, particularly in combination therapies aimed at overcoming resistance to targeted agents [4].

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